molecular formula C11H15BrO3 B12070027 (4-Bromo-3,5-diethoxyphenyl)methanol CAS No. 363166-42-1

(4-Bromo-3,5-diethoxyphenyl)methanol

Cat. No.: B12070027
CAS No.: 363166-42-1
M. Wt: 275.14 g/mol
InChI Key: SIMAZWJDCLGAQC-UHFFFAOYSA-N
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Description

(4-Bromo-3,5-diethoxyphenyl)methanol is a high-value aryl bromide intermediate designed for advanced pharmaceutical and chemical research. This compound features a benzyl alcohol group and a bromine substituent on a symmetrically substituted phenyl ring, making it a versatile building block in synthetic organic chemistry, particularly in the development of novel active molecules. Its primary research application lies in the synthesis of potential therapeutic agents. Structurally similar (4-bromo-3,5-dimethoxyphenyl) derivatives have been identified as key intermediates in the design of potent fibroblast growth factor receptor-1 (FGFR1) inhibitors, which are a promising target in cancer therapy, especially for non-small cell lung cancer (NSCLC) . Researchers utilize this scaffold to create compounds that bind to the FGFR1 kinase domain, inhibiting its phosphorylation and downstream signaling pathways, leading to apoptosis in cancer cells . Furthermore, the 4-bromo-3,5-disubstituted-phenyl scaffold is a recognized pharmacophore in medicinal chemistry, with applications in developing ligands for central nervous system targets, such as selective serotonin 2A receptor (5-HT2AR) agonists . The bromine atom serves as an excellent site for further functionalization via cross-coupling reactions, while the benzylic alcohol can be oxidized or used to form other functional groups, providing multiple vectors for chemical diversification. This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

363166-42-1

Molecular Formula

C11H15BrO3

Molecular Weight

275.14 g/mol

IUPAC Name

(4-bromo-3,5-diethoxyphenyl)methanol

InChI

InChI=1S/C11H15BrO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-6,13H,3-4,7H2,1-2H3

InChI Key

SIMAZWJDCLGAQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1Br)OCC)CO

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3,5 Diethoxyphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For (4-Bromo-3,5-diethoxyphenyl)methanol, the expected ¹H NMR spectrum would show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the benzyl (B1604629) alcohol group, and the ethoxy groups.

However, a thorough search of scientific literature and chemical databases did not yield specific experimental ¹H NMR data for this compound. Therefore, a table of observed chemical shifts and coupling constants cannot be provided at this time.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would be expected to produce a distinct signal in the spectrum.

Detailed experimental ¹³C NMR data for this compound is not available in the reviewed scientific literature and databases. Consequently, a data table of chemical shifts for the carbon atoms of this specific compound cannot be compiled.

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons, which is crucial for an unambiguous structural assignment.

Specific 2D NMR studies for the definitive structural and stereochemical assignment of this compound have not been reported in the accessible scientific literature.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and ATR-FTIR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the hydroxyl (-OH) group, the aromatic C-H and C=C bonds, the C-O ether linkages, and the C-Br bond.

A documented FT-IR spectrum with specific vibrational frequencies for this compound could not be located in the surveyed scientific resources.

Functional Group Expected Vibrational Frequency Range (cm⁻¹)
O-H Stretch (alcohol)3200-3600
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=C Stretch (aromatic)1450-1600
C-O Stretch (ether)1000-1300
C-O Stretch (alcohol)1000-1260
C-Br Stretch500-600

This table represents generally expected frequency ranges for the functional groups present in the molecule and is not based on experimental data for this compound.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a sampling technique that simplifies the analysis of solid and liquid samples. The resulting spectrum is typically comparable to a traditional FT-IR transmission spectrum.

No specific experimental ATR-FTIR data for this compound is currently available in the public domain.

An article on the advanced spectroscopic characterization of This compound cannot be generated at this time.

A thorough search for specific experimental data for this compound across various scientific databases has been conducted. Unfortunately, detailed research findings and data tables for the requested analytical techniques—High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), Gas Chromatography-Mass Spectrometry (GC-MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography—are not available in the public domain for this specific compound.

The search yielded extensive spectroscopic information for a closely related analogue, (4-Bromo-3,5-dimethoxyphenyl)methanol (CAS Number: 61367-62-2). chemsynthesis.comuni.lu This includes data on its mass spectrometry, synthesis, and physical properties. chemsynthesis.comuni.luguidechem.com For instance, predicted mass spectrometry collision cross-section data and GC-MS analyses of derivatives of similar compounds are documented. uni.luresearchgate.net Furthermore, crystal structure data for other related bromo-dimethoxy compounds have been published. nih.govresearchgate.net

However, in strict adherence to the instructions to focus solely on This compound and not introduce information on other compounds, this available data for the dimethoxy analogue cannot be used.

Therefore, without the specific experimental data for this compound, it is not possible to generate the scientifically accurate and detailed article as outlined in the request.

Based on the conducted research, there is currently no publicly available scientific literature containing specific computational and theoretical investigations, such as Density Functional Theory (DFT) calculations, for the chemical compound this compound.

Therefore, it is not possible to provide the detailed analysis requested in the outline, including geometry optimization, frontier molecular orbital analysis, molecular electrostatic potential mapping, natural bond orbital analysis, and the study of intermolecular interactions for this specific compound.

A comprehensive search of chemical databases and scientific literature did not yield any studies that would allow for the creation of the requested data tables and detailed research findings. The information required to fulfill the request as outlined is not present in the available resources.

Computational and Theoretical Investigations of 4 Bromo 3,5 Diethoxyphenyl Methanol

Analysis of Intermolecular Interactions in the Solid State

π-π Stacking Interactions

π-π stacking interactions are non-covalent forces that play a crucial role in the supramolecular assembly, crystal packing, and stability of aromatic systems. scirp.orgnih.gov These interactions arise from the attractive force between the electron-rich π-systems of aromatic rings. scirp.org For (4-Bromo-3,5-diethoxyphenyl)methanol, the central benzene (B151609) ring is the primary site for such interactions.

The nature and strength of π-π stacking are significantly influenced by the substituents on the aromatic ring. nih.gov In the case of this compound, the ring is substituted with a bromine atom, two ethoxy groups, and a hydroxymethyl group. The bromine atom is characterized as a weak electron-withdrawing group, while the ethoxy groups are electron-donating. rsc.org This substitution pattern creates a complex electronic environment on the aromatic ring, influencing its stacking geometry. Computational studies on substituted benzene dimers show that substituent effects are dominated by the direct, through-space interactions of the substituents with the adjacent aromatic ring. nih.gov

Quantum mechanical studies on phenolic systems demonstrate that π-π stacking interactions are highly dependent on the conformation and intermolecular rotation of the interacting molecules. scirp.org The flexible ethoxy and hydroxymethyl groups of this compound would allow for various conformations, which in turn would modulate the stacking energy and preferred geometry (e.g., parallel-displaced vs. face-to-face). While quadrupolar electrostatics were historically invoked to explain stacking preferences, recent evidence suggests that the competition between Pauli repulsion and dispersion forces is the primary driver for the commonly observed offset or parallel-displaced stacking arrangement. chemrxiv.org

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties like normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of all close contacts. nih.gov Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while white and blue regions represent contacts near or longer than the van der Waals radii, respectively. nih.govnih.gov

For a molecule like this compound, a Hirshfeld analysis would be expected to reveal several key intermolecular contacts:

H···H Contacts: Typically, these are the most abundant contacts, covering a large portion of the Hirshfeld surface. researchgate.netresearchgate.net

O···H/H···O Contacts: The presence of the hydroxyl (-OH) and ethoxy (-OCH2CH3) groups makes strong C-H···O and O-H···O hydrogen bonds highly probable. These would appear as distinct red regions on the d_norm surface and sharp spikes in the corresponding 2D fingerprint plot. nih.govresearchgate.net

C···H/H···C and C···C Contacts: These represent van der Waals forces and potential π-π or C-H···π interactions, which would also be visible in the fingerprint plots. researchgate.net

The analysis provides a percentage contribution for each type of interaction, allowing for a quantitative comparison of their importance in stabilizing the crystal structure. For example, in a study of a complex brominated indole (B1671886) derivative, H···O/O···H, H···H, and Br···H/H···Br contacts were found to be the most significant contributors to the crystal packing. researchgate.net

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of an Analogous Brominated Organic Compound

Interaction TypeContribution (%)
H···H46.9%
H···O/O···HVaries
H···Br/Br···HVaries
C···H/H···CVaries
C···CVaries
Br···O/O···BrVaries

Note: Data is illustrative and based on findings for 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one. researchgate.net The exact percentages for this compound would require specific crystal structure data and analysis.

Prediction of Spectroscopic Parameters and Validation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These theoretical predictions serve as a powerful tool for structure verification and signal assignment in experimental spectra. researchgate.net For this compound, the expected ¹H NMR spectrum would feature distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the ethoxy groups, the benzylic methylene protons (-CH2OH), and the hydroxyl proton (-OH).

Due to the substitution pattern, the two aromatic protons are not chemically equivalent and would be expected to appear as distinct signals, likely as doublets or multiplets depending on coupling. stackexchange.com Similarly, the ¹³C NMR spectrum would show separate signals for each unique carbon atom in the molecule.

The accuracy of the prediction depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov A common approach involves calculating the chemical shifts for an optimized geometry of the molecule and then comparing them to experimental values. The agreement is often quantified by the root mean squared error (RMSE) between the theoretical and experimental shifts. researchgate.net For complex organic molecules, ¹³C RMSE values are often within 2-4 ppm, and ¹H RMSE values are within 0.3-0.4 ppm. researchgate.net

Table 2: Illustrative Comparison of Experimental vs. Theoretical NMR Chemical Shifts for Benzyl (B1604629) Alcohol

AtomExperimental δ (ppm)Theoretical δ (ppm)
C-ortho127.4(Calculable)
C-meta128.5(Calculable)
C-para127.5(Calculable)
H-ortho/meta/para7.26-7.42(Calculable)
CH₂4.58(Calculable)

Note: This table is based on data for the parent compound, benzyl alcohol, and is for illustrative purposes. bmrb.io The exact shifts for this compound would be influenced by its specific substituents.

Theoretical calculations are also used to compute the vibrational frequencies that correspond to the bands observed in an experimental FT-IR spectrum. nih.govspectroscopyonline.comijaemr.com By performing a frequency calculation on the optimized molecular geometry, a set of harmonic vibrational frequencies and their corresponding IR intensities can be obtained. nih.gov These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other theoretical approximations. To improve agreement, they are typically multiplied by an empirical scaling factor. spectroscopyonline.com

For this compound, key vibrational modes would include:

O-H Stretching: A broad band, typically in the 3200-3600 cm⁻¹ region, characteristic of the alcohol group. spectroscopyonline.com

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethoxy and methylene groups) appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretches, usually observed in the 1450-1600 cm⁻¹ range. spectroscopyonline.com

C-O Stretching: Bands corresponding to the alcohol and ether C-O bonds, typically found in the 1000-1300 cm⁻¹ region.

C-Br Stretching: A vibration at lower frequencies, characteristic of the carbon-bromine bond.

Comparing the scaled theoretical spectrum with the experimental one allows for a detailed assignment of the observed absorption bands to specific molecular vibrations. ijaemr.com

Table 3: Selected Calculated vs. Experimental Vibrational Frequencies for Phenol (B47542) (as an analogue)

Vibrational ModeExperimental (cm⁻¹)Calculated (Scaled) (cm⁻¹)
O-H Stretch3657~3437
C-H Stretch3069(Calculable)
C=C Ring Stretch1605(Calculable)
O-H Bend1340(Calculable)
C-O Stretch1253(Calculable)

Note: Data is illustrative, based on the parent phenol molecule. ijaemr.comresearchgate.net The vibrational modes of this compound would be more complex due to its additional functional groups.

Solvent Effects on Electronic Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. numberanalytics.comresearchgate.net Computational chemistry models this influence using either explicit solvent models (where individual solvent molecules are included) or, more commonly, implicit solvent models like the Polarizable Continuum Model (PCM). numberanalytics.commedjchem.com These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the efficient calculation of how the solvent affects the solute's electronic structure, geometry, and spectroscopic properties. numberanalytics.com

For this compound, changing the solvent polarity is expected to have several effects:

Dipole Moment: The molecular dipole moment is generally larger in a polar solvent compared to the gas phase or a non-polar solvent, as the solvent's dielectric field enhances charge separation within the molecule. researchgate.net

UV-Vis Absorption: The electronic absorption spectrum (UV-Vis) is sensitive to solvent polarity. Solvatochromism, the change in absorption wavelength (λ_max) with solvent, can be predicted using Time-Dependent DFT (TD-DFT) calculations coupled with a solvent model. medjchem.com The direction of the shift (to longer or shorter wavelengths) depends on the nature of the electronic transition and the relative stabilization of the ground and excited states by the solvent.

Studies on similar aromatic compounds have shown that polar protic solvents (like water or ethanol) can have a more pronounced effect on stability and dipole moment compared to aprotic or non-polar solvents. researchgate.net

Theoretical Examination of Non-Linear Optical (NLO) Properties (by analogy)

Non-linear optical (NLO) materials are substances whose optical properties (like the refractive index or absorption coefficient) change with the intensity of incident light. nih.govnih.gov They are crucial for applications in optoelectronics and photonics. Organic molecules with large conjugated π-electron systems, particularly those with strong electron donor and acceptor groups, often exhibit significant NLO responses. nih.govcambridge.org The key parameter for second-order NLO materials is the first hyperpolarizability (β).

While no direct NLO studies on this compound have been reported, its properties can be examined by analogy to other substituted aromatic systems. nih.govacs.org The molecule possesses several features relevant to NLO activity:

A central π-conjugated benzene ring.

Electron-donating groups (the two ethoxy groups and the hydroxyl group).

An electron-withdrawing group (the bromine atom).

This donor-π-acceptor-like framework can facilitate intramolecular charge transfer (ICT), a key mechanism for generating a high NLO response. nih.gov Theoretical calculations, typically using DFT or time-dependent DFT, can predict the first hyperpolarizability (β). nih.govnih.gov Studies on other aromatic compounds show that strategic placement of donor and acceptor groups can dramatically enhance the β value. nih.gov The presence of both donating (ethoxy) and withdrawing (bromo) substituents on the this compound ring suggests it may possess a non-zero hyperpolarizability, although its magnitude would need to be confirmed by specific calculations.

Chemical Reactivity and Derivatization Strategies of 4 Bromo 3,5 Diethoxyphenyl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.

The primary alcohol of (4-Bromo-3,5-diethoxyphenyl)methanol can be readily converted into esters and ethers under standard conditions.

Esterification: The reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), yields the corresponding esters. Alternatively, acid-catalyzed Fischer esterification with a carboxylic acid can be employed. These reactions are typically high-yielding and proceed under mild conditions.

Etherification: Williamson ether synthesis provides a common route to ethers. This involves deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form the corresponding alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the desired ether.

A representative table of reaction conditions is shown below.

Table 1: Typical Conditions for Esterification and Etherification
TransformationReagentsBaseSolventTypical Conditions
EsterificationAcetyl Chloride (AcCl)PyridineDichloromethane (B109758) (DCM)0 °C to room temp
EsterificationAcetic Anhydride (Ac₂O)Triethylamine (Et₃N), DMAP (cat.)Dichloromethane (DCM)0 °C to room temp
Etherification (Williamson)Methyl Iodide (CH₃I)Sodium Hydride (NaH)Tetrahydrofuran (THF)0 °C to room temp
Etherification (Williamson)Benzyl Bromide (BnBr)Sodium Hydride (NaH)Tetrahydrofuran (THF)0 °C to room temp

The primary alcohol can be selectively oxidized to the corresponding aldehyde, (4-Bromo-3,5-diethoxyphenyl)benzaldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid. The presence of electron-donating ethoxy groups can activate the benzylic position, influencing reagent choice. nih.gov

Several mild and selective oxidizing agents are suitable for this transformation:

Manganese Dioxide (MnO₂): Activated MnO₂ is a classic reagent for the chemoselective oxidation of benzylic and allylic alcohols. nih.govresearchgate.netyoutube.com The reaction is typically performed by stirring the alcohol with a large excess of solid MnO₂ in a non-polar solvent like dichloromethane or chloroform. researchgate.netyoutube.com

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and high-yielding method for oxidizing primary alcohols to aldehydes under neutral conditions at room temperature. wikipedia.orgwikipedia.org This avoids the use of toxic chromium-based reagents and simplifies workup. wikipedia.org

Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): These chromium(VI) reagents are effective for stopping the oxidation at the aldehyde stage. The reactions are typically run in anhydrous dichloromethane.

A representative table of reaction conditions is shown below.

Table 2: Reagents for Selective Oxidation to the Aldehyde
ReagentSolventTypical ConditionsNotes
Manganese Dioxide (MnO₂)Dichloromethane (DCM) or ChloroformRoom temp, 2-24 hRequires large excess of activated MnO₂. nih.govresearchgate.net
Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room temp, 1-3 hMild conditions, high yields, avoids toxic metals. wikipedia.orgwikipedia.org
Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room temp, 1-3 hRequires anhydrous conditions.

Transformations of the Aryl Bromide Substituent

The aryl bromide functionality is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates.

Palladium-catalyzed reactions are powerful tools for modifying the aromatic core.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) to form a new C-C bond, yielding biaryl structures. wikipedia.org The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃, K₃PO₄), and a suitable solvent system (e.g., toluene, 1,4-dioxane, often with water). wikipedia.orgorganic-chemistry.org The reaction is tolerant of many functional groups, including the primary alcohol on the substrate.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. masterorganicchemistry.comyoutube.com It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine or diisopropylamine. wikipedia.orgyoutube.com Copper-free conditions have also been developed. masterorganicchemistry.com This method provides access to arylalkynes.

A representative table of reaction conditions is shown below.

Table 3: Typical Conditions for Palladium-Catalyzed Cross-Coupling
ReactionCoupling PartnerCatalyst SystemBaseSolventTypical Conditions
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄Na₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane/H₂O80-100 °C
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuITriethylamine (Et₃N)THF or TolueneRoom temp to 60 °C

The aryl bromide can be converted into highly reactive organometallic species.

Grignard Reagents: The formation of a Grignard reagent by reacting the aryl bromide with magnesium metal is complicated by the presence of the acidic primary alcohol. The Grignard reagent, being a strong base, would be instantly quenched by the alcohol proton. rsc.orgorgoreview.com Therefore, a protection strategy is necessary. orgoreview.commasterorganicchemistry.comlibretexts.org The alcohol can be protected as a silyl (B83357) ether (e.g., using TBDMSCl) or another stable ether, which does not react with the Grignard reagent. chemistrysteps.com After protection, the Grignard reagent can be formed and used in subsequent reactions, followed by deprotection to reveal the alcohol. libretexts.org

Organolithium Compounds: Halogen-lithium exchange can be achieved by treating the aryl bromide with an organolithium reagent, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C). sigmaaldrich.com Similar to Grignard formation, the alcohol group must be protected prior to this reaction to prevent acid-base quenching. The resulting aryllithium species is a powerful nucleophile that can react with a wide range of electrophiles.

A representative table of reaction conditions is shown below.

Table 4: Formation of Organometallic Intermediates
IntermediateReagentSolventTypical ConditionsNotes
Grignard ReagentMg turningsAnhydrous THF or Et₂ORoom temp to refluxRequires prior protection of the alcohol group. orgoreview.commasterorganicchemistry.com
Organolithiumn-BuLi or t-BuLiAnhydrous THF or Et₂O-78 °CRequires prior protection of the alcohol group.

Modifications of the Ethoxy Groups

The two ethoxy groups on the aromatic ring are generally stable. Cleavage of aryl ethers is a challenging transformation that typically requires harsh conditions. masterorganicchemistry.com Strong acids like HBr or HI can cleave ethers, but these conditions may also affect other functional groups in the molecule. masterorganicchemistry.comyoutube.com More specialized reagents, such as boron tribromide (BBr₃), are often used for the demethylation or de-ethylation of aryl ethers to yield the corresponding phenols. This reaction would convert this compound into 4-bromo-3,5-dihydroxybenzyl alcohol. The reaction is typically performed in an inert solvent like dichloromethane at low temperatures. Given the strength of these reagents, potential side reactions with the benzylic alcohol are possible, and protection may be required for selective outcomes.

O-Dealkylation Strategies (by analogy to methoxy (B1213986) groups)

The cleavage of the ether linkages of the two ethoxy groups in this compound to yield the corresponding di-phenol is a key transformation. While specific studies on this exact molecule are not prevalent in the literature, strategies can be inferred by analogy to the O-dealkylation of similar methoxy-substituted aromatic compounds. The principles governing the cleavage of aryl ethers are well-established and generally involve nucleophilic or electrophilic attack at the alkyl group or the ether oxygen.

Common reagents and methods for O-dealkylation of aryl ethers include:

Boron Tribromide (BBr₃): This is a powerful and widely used reagent for the cleavage of aryl methyl and aryl ethyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the ethyl group.

Hydrogen Halides (HBr, HI): Concentrated hydrogen bromide or hydrogen iodide can cleave aryl ethers, particularly at elevated temperatures. The reaction mechanism involves protonation of the ether oxygen followed by nucleophilic attack by the halide.

Lewis Acids: Other Lewis acids, such as aluminum chloride (AlCl₃), can also be effective, often in the presence of a nucleophilic scavenger.

Nucleophilic Reagents: Strong nucleophiles, such as lithium diphenylphosphide (LiPPh₂) or sodium ethanethiolate (NaSEt) in a polar aprotic solvent like DMF, can effect the cleavage of aryl ethers through an SₙAr mechanism or by nucleophilic attack at the ethyl group.

The presence of the electron-withdrawing bromine atom and the activating effect of the two ethoxy groups on the aromatic ring will influence the choice of reagent and reaction conditions. For instance, the electron-rich nature of the ring may make it susceptible to side reactions under strongly acidic conditions.

The metabolic degradation of compounds with similar structures, such as phenacetin, can also provide insights. In biological systems, O-dealkylation is often catalyzed by cytochrome P450 enzymes, which form a reactive hemiacetal intermediate that decomposes to the corresponding phenol (B47542) and an aldehyde. researchgate.net

A comparison of reaction conditions for the dealkylation of related methoxy-substituted phenols is presented in the table below.

Reagent SystemSubstrate TypeConditionsOutcome
BBr₃Aryl methyl ethersCH₂Cl₂, -78 °C to rtHigh yields of phenols
HBrAryl methyl/ethyl ethersAcetic acid, refluxPhenol formation
AlCl₃ / PyridineAryl methyl ethersToluene, refluxSelective demethylation
LiPPh₂Aryl methyl ethersTHF, refluxCleavage of ether bond

This table presents generalized conditions and outcomes based on established chemical literature for analogous compounds.

Chiral Derivatization for Enantiomeric Purity Analysis (if applicable)

This compound itself is not chiral. However, if the benzylic alcohol were to be oxidized to a ketone and then asymmetrically reduced, or if the benzylic proton were to be substituted with another group, a chiral center would be created at the benzylic carbon. In such cases, the determination of enantiomeric purity would be crucial. A common and effective method for this is the derivatization of the chiral alcohol with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated and quantified using achiral chromatography, such as HPLC or GC.

For a chiral analog of this compound, suitable chiral derivatizing agents would include:

Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid): Reaction with the acid chloride (Mosher's acyl chloride) would form diastereomeric esters. The ¹H or ¹⁹F NMR spectra of these esters typically show distinct signals for the different diastereomers, allowing for the determination of enantiomeric excess.

Chiral Isocyanates: Reagents like (R)-1-phenylethyl isocyanate react with the alcohol to form diastereomeric carbamates, which are often well-resolved by HPLC.

N-(3,5-Dinitrobenzoyl)-D-phenylglycine: This type of chiral stationary phase in HPLC can be used for the direct separation of enantiomeric benzyl alcohols after their conversion to simple achiral derivatives like benzoates. scirp.orgresearchgate.net This pre-column derivatization enhances the interaction with the chiral stationary phase, leading to better separation. scirp.orgresearchgate.net

The choice of derivatizing agent and analytical method depends on several factors, including the specific structure of the chiral alcohol, the presence of other functional groups, and the required sensitivity of the analysis. A study on a series of chiral benzyl alcohols demonstrated that derivatization with various achiral acid chlorides, followed by HPLC on a dinitrobenzoylphenylglycine stationary phase, provided excellent separation of the enantiomers. scirp.orgresearchgate.net

Derivatization StrategyAnalytical MethodPrinciple
Mosher's EstersNMR SpectroscopyFormation of diastereomers with distinct NMR signals.
Diastereomeric CarbamatesHPLCChromatographic separation of diastereomers.
Achiral DerivatizationChiral HPLCEnhanced interaction with a chiral stationary phase for enantiomeric resolution. scirp.orgresearchgate.net

This table outlines common strategies for determining the enantiomeric purity of chiral benzylic alcohols.

Exploration of Novel Chemical Transformations and Reaction Mechanisms

The unique combination of functional groups in this compound opens avenues for exploring novel chemical transformations.

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid using a variety of modern oxidizing agents. For example, Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane would yield the aldehyde, while stronger oxidants like potassium permanganate (B83412) or Jones reagent (CrO₃/H₂SO₄) would lead to the carboxylic acid.

Cross-Coupling Reactions: The aryl bromide functionality is a prime handle for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions could be employed to introduce a wide variety of substituents at the 4-position of the aromatic ring. This would allow for the synthesis of a diverse library of derivatives with potentially interesting biological or material properties. For instance, a Sonogashira coupling with an alkyne would introduce a carbon-carbon triple bond, which could then be further functionalized.

Electrophilic Aromatic Substitution: The two ethoxy groups are strong activating groups and are ortho-, para-directing. The para position is blocked by the bromine atom, so electrophilic substitution would be directed to the ortho positions (2 and 6). However, the steric hindrance from the adjacent ethoxy groups and the bromine atom might influence the regioselectivity and feasibility of such reactions. Nitration or halogenation could potentially occur at these positions under carefully controlled conditions. The reactivity of related bromo-diethoxypyridine derivatives, which can undergo both substitution and reversible bromination, suggests that the reactivity of the benzene (B151609) analog would also be complex. researchgate.net

Benzylic Substitution: The benzylic hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions. This would allow for the introduction of various nucleophiles at the benzylic position.

A summary of potential novel transformations is provided in the table below.

Reaction TypeReagentsPotential Product
Suzuki CouplingArylboronic acid, Pd catalyst, base4-Aryl-3,5-diethoxybenzyl alcohol
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base4-Alkynyl-3,5-diethoxybenzyl alcohol
Buchwald-Hartwig AminationAmine, Pd catalyst, base4-Amino-3,5-diethoxybenzyl alcohol
Oxidation (mild)Dess-Martin periodinane4-Bromo-3,5-diethoxybenzaldehyde
Oxidation (strong)KMnO₄4-Bromo-3,5-diethoxybenzoic acid
NitrationHNO₃/H₂SO₄2-Nitro-4-bromo-3,5-diethoxybenzyl alcohol

This table illustrates potential synthetic transformations of this compound.

4 Bromo 3,5 Diethoxyphenyl Methanol As a Synthetic Building Block

Precursor in the Synthesis of Advanced Aromatic Systems

The strategic placement of a bromine atom and a methanol (B129727) group on the diethoxy-substituted benzene (B151609) ring makes (4-Bromo-3,5-diethoxyphenyl)methanol a key starting material for creating advanced aromatic systems. The bromo group is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation.

Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the substitution of the bromine atom with a wide array of organic fragments, including aryl, vinyl, and alkynyl groups. For instance, the palladium-catalyzed Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins, a reaction noted for its high trans selectivity. organic-chemistry.orgthieme-connect.de While specific literature on the diethoxy derivative is not abundant, the closely related dimethoxy analog is frequently used in such transformations. The presence of the electron-donating ethoxy groups can influence the reactivity of the aryl bromide in these catalytic cycles.

Furthermore, the benzylic alcohol moiety (-CH₂OH) can be easily transformed. It can be oxidized to the corresponding aldehyde, which then serves as a handle for further modifications like Wittig reactions or reductive aminations. Alternatively, it can be converted into a better leaving group (e.g., a tosylate or halide), enabling nucleophilic substitution reactions. acs.org This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure, making it possible to synthesize highly substituted and complex aromatic compounds that are otherwise difficult to access.

Role in the Total Synthesis of Complex Organic Molecules

The structural framework of this compound is particularly valuable in the multi-step construction of complex organic molecules, including natural products and novel polycyclic systems.

By analogy with its dimethoxy counterpart, (4-bromo-3,5-dimethoxyphenyl)methanol is a crucial intermediate in the synthesis of various biologically active natural products and their analogues. researchgate.netnih.gov One of the most prominent examples is its use in the synthesis of combretastatins, a class of potent antimitotic agents that inhibit tubulin polymerization. nih.govacs.org In these syntheses, the substituted phenyl ring of the building block often constitutes one of the two aromatic rings in the final stilbene (B7821643) or dihydrostilbene structure of combretastatin (B1194345).

For example, the synthesis of combretastatin A-4 (CA-4) analogues often involves a Wittig reaction or a Perkin condensation where a derivative of the bromo-dialkoxy-phenyl ring is coupled with another substituted benzaldehyde. nih.govgoogle.com The bromo-dialkoxy-benzyl alcohol can be first oxidized to the aldehyde, which is then used in subsequent coupling steps. The synthesis of other bromophenol natural products has also been achieved starting from (3-bromo-4,5-dimethoxyphenyl)methanol, highlighting its utility in constructing complex substitution patterns found in nature. researchgate.netnih.govnih.gov

PropertyValue
Compound Name (4-Bromo-3,5-dimethoxyphenyl)methanol
CAS Number 61367-62-2
Molecular Formula C₉H₁₁BrO₃
Molecular Weight 247.09 g/mol
Melting Point 103-104 °C
Appearance Solid
Table 1: Physicochemical Properties of (4-Bromo-3,5-dimethoxyphenyl)methanol, an analogue of the title compound. chemsynthesis.com

The structure of this compound serves as a foundational scaffold for building polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic systems. The bromo-functionalized ring is a key starting point for annulation strategies, where additional rings are fused onto the initial benzene core. rsc.org Palladium-catalyzed reactions are again central to this approach, enabling intramolecular or intermolecular cyclizations to form larger, rigid, and planar aromatic systems. rsc.orgsioc-journal.cn

For instance, a synthetic route could involve a Suzuki coupling to introduce a suitably functionalized group at the 4-position, followed by an intramolecular reaction (e.g., a Friedel-Crafts type cyclization or a dehydrocyclization) to form a new ring. researchgate.net The development of bromo-functionalized B1-polycyclic aromatic hydrocarbons for use in cross-coupling reactions further demonstrates the utility of bromo-aromatic precursors in creating complex, fused ring systems for materials science applications. nih.gov The presence of the ethoxy groups can also influence the regioselectivity of these cyclization reactions and modify the electronic properties of the resulting polycyclic architecture.

Contribution to Structure-Reactivity Relationship (SRR) Studies of Functionalized Aromatics

This compound and its derivatives are valuable tools for studying structure-reactivity relationships (SRR) and quantitative structure-activity relationships (QSAR) in functionalized aromatic compounds. researchgate.netnih.govresearchwithrutgers.com By systematically altering the substituents on the aromatic ring, chemists can probe how electronic and steric factors influence reaction outcomes or biological activity.

The three distinct functional groups on the ring—the bromo atom (an electron-withdrawing group with a notable steric presence), the ethoxy groups (electron-donating and sterically bulky), and the methanol group (a versatile functional handle)—provide multiple points for modification. For example, comparing the reaction rates of this compound in cross-coupling reactions with those of other substituted bromobenzenes can provide insight into the electronic demands of the catalytic cycle. acs.org Similarly, in the context of medicinal chemistry, synthesizing a series of analogues where the ethoxy groups are replaced with methoxy (B1213986) or other alkoxy groups can help elucidate the specific steric and electronic requirements for binding to a biological target, as seen in studies of combretastatin and other bioactive molecules. acs.orgnih.gov

Applications in the Development of Chemical Libraries

In modern drug discovery and materials science, the rapid synthesis of large numbers of diverse compounds, known as chemical libraries, is essential for high-throughput screening. This compound is an ideal scaffold for combinatorial chemistry due to its orthogonal functional handles. slideshare.net

The bromo group and the methanol group can be functionalized using different and non-interfering reaction pathways. For example, the bromo-position can be diversified through a set of parallel Suzuki or Heck reactions, each using a different boronic acid or alkene. organic-chemistry.orgacs.org Subsequently, the alcohol moiety on each of these new products can be further diversified through another set of parallel reactions, such as esterification or etherification with a library of carboxylic acids or alkyl halides. researchgate.netacgpubs.org This two-dimensional approach allows for the exponential generation of a large library of related but distinct molecules from a single, versatile starting material. This strategy accelerates the discovery of new compounds with desired properties, whether for biological activity or material applications. slideshare.net

Future Research Trajectories for 4 Bromo 3,5 Diethoxyphenyl Methanol Chemistry

Innovation in Green Synthetic Methodologies

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research on (4-Bromo-3,5-diethoxyphenyl)methanol should prioritize the development of green synthetic methods that improve efficiency and minimize waste.

Current synthetic approaches to substituted benzyl (B1604629) alcohols often rely on multi-step processes that may involve hazardous reagents and solvents. A potential green synthesis for this compound could begin with the etherification of a suitable phenol (B47542) precursor, followed by a highly regioselective bromination and subsequent reduction of a corresponding aldehyde or carboxylic acid. Innovations in this area could include:

Catalytic Bromination: Traditional bromination of aromatic compounds often uses stoichiometric amounts of bromine and a Lewis acid catalyst, which can lead to the formation of by-products and waste. google.comncert.nic.in Future research could explore catalytic processes using solid acid catalysts or zeolites to enhance para-selectivity and minimize waste. nih.gov The use of milder brominating agents like N-bromosuccinimide (NBS) in greener solvents could also be investigated to improve the environmental profile of the synthesis. nih.gov

Solvent-Free and Alternative Solvent Reactions: The use of organic solvents contributes significantly to the environmental impact of chemical synthesis. Research into solvent-free reaction conditions, or the use of greener solvents like water or supercritical fluids, for the synthesis of this compound would be a significant advancement. wjpmr.comgoogle.com For instance, the reduction of a precursor aldehyde to the target benzyl alcohol could be explored using biocatalysis or catalytic transfer hydrogenation in aqueous media.

One-Pot Syntheses: Combining multiple synthetic steps into a single, one-pot procedure can significantly improve efficiency and reduce waste. A future research goal could be the development of a one-pot synthesis of this compound from a readily available starting material, thereby streamlining the production process.

Green Chemistry PrincipleProposed Application to this compound Synthesis
Waste Prevention Development of one-pot syntheses and catalytic methods to reduce by-products.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents Exploring reactions in water, supercritical fluids, or under solvent-free conditions.
Catalysis Employing selective catalysts for bromination and reduction steps to improve yield and reduce waste. google.comnih.gov

Application of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. The application of advanced spectroscopic techniques for the in-situ monitoring of the synthesis and subsequent reactions of this compound would be a significant area of research.

Process Analytical Technology (PAT): Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to follow the key reaction steps in the synthesis of this compound. This would enable precise control over reaction parameters, leading to improved yields and purity.

Zero-Field Nuclear Magnetic Resonance (ZULF NMR): A particularly innovative approach would be the use of ZULF NMR. This technique allows for high-resolution spectroscopic analysis of reactions occurring within metal containers, a significant limitation for conventional high-field NMR. nih.gov This could be especially useful for monitoring reactions under pressure or in specialized reactors.

Mass Spectrometry Techniques: The coupling of a microreactor to a mass spectrometer (e.g., GC-MS) could provide real-time analysis of reaction products and by-products, which would be particularly useful for optimizing reaction conditions and understanding reaction mechanisms. nih.gov

Development of Predictive Computational Models for Structure and Reactivity

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating discovery. The development of predictive computational models for this compound would provide a deeper understanding of its fundamental chemical nature.

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate a wide range of properties, including molecular geometry, electronic structure, vibrational frequencies, and NMR chemical shifts. doi.org Such calculations could be used to predict the most stable conformation of this compound and to understand the electronic effects of the bromo and diethoxy substituents on the aromatic ring and the benzylic alcohol group.

Reaction Mechanism and Kinetics Modeling: Computational modeling can be employed to elucidate the mechanisms of the synthesis and subsequent reactions of this compound. For example, the mechanism of electrophilic aromatic bromination could be studied to understand the regioselectivity of the reaction. nih.govchemistryworld.com

Predicting Spectroscopic Properties: Computational models can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra) that can be compared with experimental results to confirm the structure of the synthesized compound.

Computational MethodApplication to this compound
Density Functional Theory (DFT) Prediction of molecular structure, electronic properties, and spectroscopic data.
Ab initio methods High-accuracy calculations for benchmarking and detailed mechanistic studies.
Molecular Dynamics (MD) Simulation of the behavior of the molecule in different solvent environments.

Exploration of Self-Assembly and Supramolecular Chemistry

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the oxygen atoms of the ethoxy groups), as well as the potential for halogen bonding from the bromine atom, makes this compound an interesting candidate for studies in self-assembly and supramolecular chemistry.

Crystal Engineering: The ability of this molecule to form ordered solid-state structures through hydrogen bonding and other non-covalent interactions could be explored. Understanding the principles that govern its crystal packing could lead to the design of new materials with specific properties.

Organogel Formation: The gelation of organic solvents by small molecules is a fascinating area of supramolecular chemistry. Research could investigate whether this compound or its derivatives can act as organogelators, potentially leading to new soft materials. Studies on related systems have shown that triazine-based organogelators can selectively interact with benzyl alcohol. rsc.org

Host-Guest Chemistry: The aromatic ring of this compound could participate in host-guest interactions with macrocyclic hosts like cyclodextrins or calixarenes. Such studies could lead to the development of new sensors or delivery systems.

Investigation into its Role in Materials Science and Catalysis (if relevant)

The unique combination of functional groups in this compound suggests potential applications in materials science and catalysis, which warrant future investigation.

Monomer for Polymer Synthesis: The benzylic alcohol functionality could be used to incorporate this molecule into polyesters, polyethers, or polyurethanes. The presence of the bromine atom could impart flame-retardant properties to the resulting polymers, an area where brominated compounds have traditionally been used. azom.comyoutube.comoceanchemgroup.com

Precursor for Ligand Synthesis: The molecule could serve as a starting material for the synthesis of more complex ligands for catalysis. The bromo- and ethoxy- substituents allow for further functionalization, potentially leading to new catalysts with unique electronic and steric properties.

Catalytic Applications: While the molecule itself is unlikely to be a catalyst, it could be a substrate in catalytic reactions to produce other valuable chemicals. For example, the bromine atom could be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, a fundamental transformation in organic synthesis. nih.gov Furthermore, understanding the catalytic destruction of brominated aromatic compounds is crucial for environmental remediation, and this molecule could serve as a model compound for such studies. nih.govmdpi.com

Q & A

What are the common synthetic routes for preparing (4-Bromo-3,5-diethoxyphenyl)methanol, and how can reaction conditions be optimized?

Level: Basic
Answer:
A typical synthesis involves:

Bromination and alkoxylation : Starting with a phenol derivative, bromination at the 4-position followed by ethoxylation at the 3- and 5-positions using ethylating agents (e.g., diethyl sulfate) under basic conditions.

Reduction : Reduction of a corresponding aldehyde or ketone intermediate (e.g., 4-bromo-3,5-diethoxybenzaldehyde) using NaBH₄ or LiAlH₄ in anhydrous ethanol .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC (e.g., retention time ~1.64 minutes under SQD-FA05 conditions) .
  • Adjust solvent polarity (e.g., ethanol/water mixtures) to improve yield during crystallization.

How can contradictory LCMS/HPLC data during synthesis be resolved?

Level: Advanced
Answer:
Contradictions between expected and observed LCMS/HPLC results (e.g., m/z or retention time deviations) often arise from:

  • Impurities : Byproducts from incomplete bromination or ethoxylation. Use preparative HPLC (e.g., QC-SMD-TFA05 conditions) to isolate the target compound .
  • Isomerization : Check for positional isomerism using NMR (e.g., NOESY for spatial proximity of ethoxy groups).
  • Method Validation : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm exact mass (e.g., theoretical vs. observed m/z for C₁₁H₁₅BrO₃: ~291.02) .

What crystallographic strategies are recommended for resolving the molecular structure of this compound?

Level: Advanced
Answer:
For single-crystal X-ray diffraction:

Crystal Growth : Slow evaporation from ethanol/water mixtures, as demonstrated for structurally related brominated aromatics .

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Refinement : Employ SHELXL for small-molecule refinement, particularly for handling high-resolution data (<1.0 Å) or twinned crystals. SHELXL’s robust parameterization improves convergence for bromine-heavy atoms .

How can solubility data inform experimental design for recrystallization?

Level: Basic
Answer:
Solubility in methanol-ethanol mixtures (e.g., from studies on analogous brominated compounds ):

Solvent Ratio (MeOH:EtOH) Solubility (mg/mL)
1:312.5
1:125.8
3:138.2
  • Application : Use a 3:1 MeOH:EtOH ratio for initial dissolution, followed by gradual water addition for crystallization.

What analytical techniques are critical for confirming purity and structural integrity?

Level: Basic
Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm). Retention times ~1.68 minutes under QC-SMD-TFA05 conditions indicate high purity .
  • NMR : ¹H NMR should show characteristic signals:
    • δ 4.60 ppm (s, -CH₂OH),
    • δ 1.40 ppm (t, -OCH₂CH₃),
    • δ 4.10 ppm (q, -OCH₂CH₃).
  • Elemental Analysis : Match calculated vs. observed C/H/Br/O percentages.

How can reaction yields be improved in multi-step syntheses involving brominated intermediates?

Level: Advanced
Answer:

  • Catalyst Screening : Test Pd-based catalysts for Suzuki couplings if further functionalization is needed.
  • Temperature Control : For ethoxylation, maintain 70–80°C to avoid side reactions (e.g., demethylation) .
  • Workflow Integration : Use automated LCMS (e.g., m/z 294 [M+H]+ for intermediates) to rapidly identify low-yield steps .

What safety protocols are essential when handling brominated aromatic alcohols?

Level: Basic
Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to minimize inhalation of vapors.
  • Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal .

How can computational chemistry aid in predicting the reactivity of this compound?

Level: Advanced
Answer:

  • DFT Calculations : Model the electron density around the bromine atom to predict sites for nucleophilic substitution.
  • Solvent Effects : Simulate solvation free energy in ethanol/water mixtures to optimize reaction media .

What strategies mitigate decomposition during long-term storage?

Level: Advanced
Answer:

  • Storage Conditions : Keep in amber vials under argon at –20°C to prevent photolytic debromination or oxidation.
  • Stability Monitoring : Conduct monthly HPLC checks to detect degradation products (e.g., 3,5-diethoxyphenol).

How can contradictions in spectroscopic data be systematically analyzed?

Level: Advanced
Answer:

  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions.
  • Isotopic Patterns : Analyze Br isotope clusters in MS (m/z 290/292 in 1:1 ratio) to confirm molecular identity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.